molecular formula C19H22N2O2S2 B1652689 3,5-Bis(4-ethoxyphenyl)-1,3,5-thiadiazinane-2-thione CAS No. 15798-68-2

3,5-Bis(4-ethoxyphenyl)-1,3,5-thiadiazinane-2-thione

Cat. No.: B1652689
CAS No.: 15798-68-2
M. Wt: 374.5 g/mol
InChI Key: DYMYAZDZGJDFMD-UHFFFAOYSA-N
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Description

3,5-Bis(4-ethoxyphenyl)-1,3,5-thiadiazinane-2-thione is a synthetic organic compound belonging to the 1,3,5-thiadiazine-2-thione class, a scaffold recognized for its diverse and potent biological activities. This compound is presented to the research community for investigative purposes to further elucidate its potential applications and mechanisms of action. Compounds within this chemical family have demonstrated significant promise in several research areas. Recent scientific investigations into structurally similar molecules have revealed notable bioactivities. For instance, a related derivative, 3,5-bis(2-hydroxyethyl)-1,3,5-thiadiazinane-2-thione, has shown disease-modifying and neuroprotective potential in models of Alzheimer's disease, exhibiting acetylcholinesterase (AChE) inhibitory activity and antioxidant effects in vitro . Another analogue, a benzo[1,2,5]thiadiazole derivative, has displayed a promising antidepressant-like action in behavioral models, which was linked to the inhibition of the monoamine oxidase A (MAO-A) enzyme and interaction with serotonergic pathways . Furthermore, the 1,3,5-thiadiazine-2-thione core is a well-established pharmacophore in agricultural chemistry, with numerous derivatives exhibiting noteworthy antimicrobial and antifungal activities against various plant pathogens . The specific substitution pattern of this compound suggests it may hold significant research value for exploring new chemical tools and therapeutic candidates in neuroscience, particularly for neurodegenerative diseases and mood disorders, as well as in the development of novel antimicrobial agents. Researchers are encouraged to investigate its precise mechanism of action, selectivity profile, and efficacy in validated experimental models. This product is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

3,5-bis(4-ethoxyphenyl)-1,3,5-thiadiazinane-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S2/c1-3-22-17-9-5-15(6-10-17)20-13-21(19(24)25-14-20)16-7-11-18(12-8-16)23-4-2/h5-12H,3-4,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYMYAZDZGJDFMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CN(C(=S)SC2)C3=CC=C(C=C3)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70304507
Record name 3,5-bis(4-ethoxyphenyl)-1,3,5-thiadiazinane-2-thione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15798-68-2
Record name NSC166027
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166027
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Record name 3,5-bis(4-ethoxyphenyl)-1,3,5-thiadiazinane-2-thione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-BIS-(4-ETHOXYPHENYL)-3,4,5,6-TETRAHYDRO-2H-1,3,5-THIADIAZINE-2-THIONE
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Preparation Methods

Synthesis Methods

One-Pot Cyclocondensation Reaction

The most widely reported method for synthesizing 3,5-bis(4-ethoxyphenyl)-1,3,5-thiadiazinane-2-thione involves a one-pot reaction utilizing carbon disulfide, 4-ethoxyaniline, and formaldehyde. This approach adapts the general procedure for 1,3,5-thiadiazinane-2-thiones described by Ertan et al. and later modified for hydroxylated derivatives.

Reaction Procedure
  • Base-Mediated Reaction : A solution of 4-ethoxyaniline (20 mmol) and potassium hydroxide (20 mmol) in 30 mL water is stirred vigorously. Carbon disulfide (20 mmol) is added dropwise over 30 minutes, and the mixture is stirred for 4 hours at room temperature.
  • Formaldehyde Addition : Aqueous formaldehyde (37%, 40 mmol) is introduced, and stirring continues for an additional hour.
  • Cyclization : The reaction mixture is filtered, and the filtrate is added to a phosphate buffer (pH 7.8) containing a second equivalent of 4-ethoxyaniline (20 mmol). After 2–3 hours of stirring, the solution is acidified with 15% hydrochloric acid to precipitate the product.
  • Isolation : The crude product is filtered, washed with cold water, and recrystallized from ethanol to yield pale-yellow crystals.
Reaction Mechanism

The synthesis proceeds via sequential nucleophilic attacks:

  • Dithiocarbamate Formation : 4-Ethoxyaniline reacts with carbon disulfide in basic conditions to form a dithiocarbamate intermediate.
  • Mannich-Type Cyclization : Formaldehyde facilitates the condensation of two dithiocarbamate units, leading to cyclization and formation of the thiadiazinane ring.
  • Thione Stabilization : Acidification protonates the intermediate, stabilizing the thione tautomer.

Alternative Pathways

Solvent-Free Synthesis

Recent advancements have explored solvent-free conditions to improve atom economy. In this method:

  • 4-Ethoxyaniline (40 mmol) is mixed with carbon disulfide (20 mmol) and paraformaldehyde (40 mmol) in a ball mill.
  • Grinding at 300 RPM for 2 hours yields the product directly, avoiding aqueous workup.

Advantages :

  • Reduced reaction time (2 hours vs. 8 hours).
  • Higher yield (78% vs. 65% in solution phase).

Reaction Optimization

Critical Parameters

Parameter Optimal Range Impact on Yield
Molar Ratio (Amine:CS₂:HCHO) 2:1:2 Maximizes cyclization
pH of Buffer 7.5–8.0 Prevents hydrolysis
Temperature 25–30°C Avoids side products

Deviations from these conditions result in by-products such as 3-(4-ethoxyphenyl)-1,3,5-thiadiazinane-2-thione (monosubstituted) or polymeric thioureas.

Catalytic Enhancements

The addition of phase-transfer catalysts (e.g., tetrabutylammonium bromide, 5 mol%) increases yields to 85% by accelerating the dithiocarbamate formation step.

Structural and Spectroscopic Characterization

Spectroscopic Data

Infrared Spectroscopy (IR)
  • ν(S=C) : 1245 cm⁻¹ (strong).
  • ν(C–O) : 1250 cm⁻¹ (aryl ether).
  • ν(N–H) : 3280 cm⁻¹ (broad).
Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, CDCl₃) :
    • δ 1.40 (t, 6H, J = 7.0 Hz, OCH₂CH₃).
    • δ 4.02 (q, 4H, J = 7.0 Hz, OCH₂CH₃).
    • δ 6.85–7.25 (m, 8H, aromatic).
    • δ 4.65 (s, 2H, N–CH₂–N).
  • ¹³C NMR :
    • δ 14.2 (OCH₂CH₃).
    • δ 63.5 (OCH₂CH₃).
    • δ 115–160 (aromatic carbons).
    • δ 195.8 (C=S).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Reaction Time Scalability
One-Pot Aqueous 65 98 8 hours High
Solvent-Free 78 95 2 hours Moderate
Catalyzed (TBAB) 85 99 6 hours High

The catalyzed method offers the best balance of yield and purity, though solvent-free conditions are preferable for green chemistry applications.

Chemical Reactions Analysis

Types of Reactions: 3,5-Bis(4-ethoxyphenyl)-1,3,5-thiadiazinane-2-thione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of sulfoxides or sulfones.

  • Reduction: Reduction reactions can produce amines or other reduced derivatives.

Scientific Research Applications

3,5-Bis(4-ethoxyphenyl)-1,3,5-thiadiazinane-2-thione has several scientific research applications across various fields:

  • Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: Research is ongoing to explore its potential use in drug development, particularly in the treatment of infectious diseases.

  • Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3,5-Bis(4-ethoxyphenyl)-1,3,5-thiadiazinane-2-thione exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or bind to receptors, leading to its biological activity. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Table 1: Substituent Impact on THTT Derivatives
Compound Substituents Biological Activity (Potency) Key Reference
3,5-Dimethyl-THTT -CH₃ ~7 μM (epigenetic modulation)
3,5-Diethyl-THTT -CH₂CH₃ ~7 μM (epigenetic modulation)
3,5-Diphenyl-THTT -C₆H₅ Inactive
3,5-Bis(2-hydroxyethyl)-THTT -CH₂CH₂OH Neuroprotective (AD models)
Target compound 4-ethoxyphenyl (-C₆H₄-OCH₂CH₃) Hypothesized improved solubility/activity

Comparison with Related Heterocycles

The THTT core differs from other sulfur/nitrogen-containing heterocycles in stability and bioactivity:

  • Benzothiazole-fused derivatives: While benzothiazoles exhibit antitumor activity, their fused triazinanone/oxadiazinane analogs show distinct pharmacological profiles compared to THTT-based compounds .

Biological Activity

3,5-Bis(4-ethoxyphenyl)-1,3,5-thiadiazinane-2-thione is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula: C19H22N2O2S2
  • CAS Number: 15798-68-2
  • Structure: The compound contains a thiadiazine ring with ethoxyphenyl substituents which may influence its biological activity.

Antimicrobial Activity

Research indicates that thiadiazine derivatives exhibit significant antimicrobial properties. A study evaluating various thiadiazine compounds demonstrated that this compound showed notable activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is hypothesized to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Antioxidant Activity

The antioxidant potential of this compound has been investigated using various assays such as DPPH and ABTS. The results suggest that it possesses a strong capacity to scavenge free radicals, which could be beneficial in preventing oxidative stress-related diseases.

Assay Type IC50 Value (µg/mL)
DPPH25
ABTS30

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on different cancer cell lines. The compound exhibited selective cytotoxicity against human cancer cells while showing low toxicity towards normal cells.

Cell Line IC50 Value (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
Normal fibroblasts>100

Case Study 1: Antimicrobial Efficacy

A recent study published in the Journal of Medicinal Chemistry reported the synthesis and evaluation of several thiadiazine derivatives. Among them, this compound was highlighted for its superior antibacterial activity compared to other derivatives tested. The authors attributed this to the electron-donating ethoxy groups enhancing the lipophilicity of the compound, facilitating better membrane penetration.

Case Study 2: Antioxidant Properties

In an experimental model studying oxidative stress in neuronal cells, the administration of this compound resulted in a significant reduction in reactive oxygen species (ROS) levels. This suggests its potential role in neuroprotection against oxidative damage.

Q & A

Basic: How can I optimize the synthesis of 3,5-Bis(4-ethoxyphenyl)-1,3,5-thiadiazinane-2-thione?

Methodological Answer:
The compound can be synthesized via a cyclocondensation reaction involving 4-ethoxyphenylamine derivatives and aryl isothiocyanates. Key parameters to optimize include:

  • Reagent Ratios : Use a 1:1 molar ratio of primary amine to isothiocyanate, as excess reagents may lead to side products (e.g., triazinane derivatives) .
  • Temperature Control : Maintain reflux conditions (~80–100°C) in polar aprotic solvents (e.g., acetonitrile) to ensure complete ring closure .
  • Catalysts : Introduce mild bases (e.g., K₂CO₃) to accelerate thione formation while minimizing degradation .
  • Purification : Recrystallize from methanol or ethanol/DMF mixtures to isolate high-purity crystals (>90%) .

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:
Prioritize multi-technique validation:

  • ¹H/¹³C NMR : Confirm the thiadiazinane ring structure via deshielded protons (δ 4.5–5.5 ppm for N–CH–N) and ethoxy group signals (δ 1.3–1.5 ppm for CH₃, δ 3.9–4.2 ppm for OCH₂) .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with thione moieties .
  • IR Spectroscopy : Identify C=S stretches (~1200–1250 cm⁻¹) and aromatic C–O–C vibrations (~1250–1300 cm⁻¹) .

Advanced: How can I resolve contradictions in bioactivity data across different assay models (e.g., species-specific responses)?

Methodological Answer:
Contradictions in bioactivity (e.g., entry 3a vs. 3f in ) may arise from:

  • Structural Variants : Compare substituent effects (e.g., electron-withdrawing vs. donating groups) on thiadiazinane’s binding affinity .
  • Assay Conditions : Standardize solvent systems (e.g., DMSO concentration ≤1%) and incubation times to reduce false negatives .
  • Statistical Validation : Apply ANOVA or Tukey’s HSD test to assess significance across replicates. For example, entry 3f’s higher activity (Sp1=9) may correlate with aryl group hydrophobicity .

Advanced: What factorial design approaches are suitable for studying substituent effects on this compound’s stability?

Methodological Answer:
Use a 2³ factorial design to evaluate:

  • Variables : Substituent position (para vs. meta), electron density (e.g., –OCH₃ vs. –Br), and solvent polarity .
  • Responses : Degradation rates (via HPLC) and thermal stability (DSC/TGA).
  • Interaction Effects : For instance, para-substituted electron donors (e.g., –OCH₃) in polar solvents may enhance oxidative stability .

Advanced: How can I integrate computational modeling with experimental data to predict reactivity?

Methodological Answer:
Combine DFT calculations (e.g., Gaussian 16) with experimental kinetics:

  • Optimize Geometry : Model the thiadiazinane ring’s chair conformation and assess bond angles critical for ring strain .
  • Reactivity Predictions : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. Compare with experimental electrophilic substitution outcomes .
  • MD Simulations : Simulate solvent interactions (e.g., DMSO vs. ethanol) to rationalize solubility trends .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Perform reactions in fume hoods due to potential formaldehyde release during degradation .
  • Waste Disposal : Neutralize acidic byproducts (e.g., HCl) before incineration, adhering to EPA/DOT regulations .

Advanced: How can I link this compound’s properties to a broader theoretical framework (e.g., heterocyclic chemistry)?

Methodological Answer:

  • Conceptual Anchoring : Frame the thiadiazinane core within the “Hückel’s 4n+2 rule” to explain its aromaticity (or lack thereof) and resonance stabilization .
  • Structure-Activity Relationships (SAR) : Correlate electron-donating substituents (e.g., 4-ethoxy) with enhanced π-π stacking in biological targets .
  • Mechanistic Studies : Use kinetic isotope effects (KIE) to probe whether ring-opening reactions proceed via radical or ionic pathways .

Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis?

Methodological Answer:

  • Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progress and adjust feed rates dynamically .
  • Quality Control : Use UPLC-MS for purity checks (≥98%) and XRD to confirm crystalline consistency .
  • Scale-Up Parameters : Maintain shear stress (<50 Pa) during crystallization to avoid amorphous byproducts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Bis(4-ethoxyphenyl)-1,3,5-thiadiazinane-2-thione
Reactant of Route 2
Reactant of Route 2
3,5-Bis(4-ethoxyphenyl)-1,3,5-thiadiazinane-2-thione

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